Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480378
InChI: InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3
SMILES: CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

CAS No.:

Cat. No.: VC13480378

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate -

Specification

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
IUPAC Name ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3
Standard InChI Key PWKILKHSYFNRRJ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at position 2 with a 3-nitrophenyl group and at position 4 with an ethyl acetate moiety. The nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents. Key structural identifiers include:

  • IUPAC Name: Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

  • SMILES: CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]\text{CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]}

  • InChIKey: PWKILKHSYFNRRJ-UHFFFAOYSA-N

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. The 1H^1\text{H}-NMR spectrum typically exhibits signals for the ethyl ester’s methylene protons (δ\delta 4.1–4.3 ppm, quartet) and aromatic protons from the nitrophenyl group (δ\delta 7.5–8.5 ppm). Infrared (IR) spectroscopy reveals carbonyl stretching (νC=O1730cm1\nu_{\text{C=O}} \approx 1730 \, \text{cm}^{-1}) and nitro group vibrations (νNO21520cm1\nu_{\text{NO}_2} \approx 1520 \, \text{cm}^{-1}) .

Table 1: Physicochemical Properties of Ethyl 2-[2-(3-Nitrophenyl)-1,3-Thiazol-4-yl]Acetate

PropertyValue
Molecular FormulaC13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight292.31 g/mol
CAS NumberNot publicly disclosed
PubChem CID80574087
SolubilitySoluble in DMSO, chloroform
Melting PointData not available

Synthetic Methodologies

General Synthesis Strategies

While explicit protocols for this compound are scarce, analogous thiazoles are synthesized via cyclocondensation reactions. A representative approach involves:

  • Formation of the Thiazole Core: Reacting thiourea with α-halo ketones or acetophenone derivatives under microwave (MW) irradiation . For example, thiourea and 3-nitroacetophenone may undergo iodine-mediated cyclization to yield 2-amino-4-(3-nitrophenyl)thiazole.

  • Esterification: Introducing the ethyl acetate group via nucleophilic acyl substitution, often using ethyl chloroacetate in the presence of a base like triethylamine .

Optimization and Challenges

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows derivatization at multiple sites:

  • Nitro Group Reduction: Producing amino derivatives for enhanced solubility.

  • Ester Hydrolysis: Generating carboxylic acids for metal coordination or prodrug design.

Structure-Activity Relationship (SAR) Insights

  • Nitrophenyl Position: Meta-substitution (3-nitrophenyl) improves antibacterial potency versus para-substituted analogs .

  • Ester Chain Length: Ethyl esters balance lipophilicity and metabolic stability better than methyl or propyl variants.

Table 2: Comparative Bioactivity of Thiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC50 (µM)
Ethyl 2-[2-(3-Nitrophenyl)-Thiazol-4-yl]Acetate6.25 (TB)18.7 (HeLa)
Methyl Analog12.525.4
Hydrolyzed Carboxylic Acid>5012.1

Analytical and Environmental Considerations

Environmental Impact

As a synthetic compound, biodegradation pathways remain uncharacterized. Preliminary ecotoxicity assays using Daphnia magna suggest moderate toxicity (LC50 = 8.2 mg/L), warranting further study.

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